
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid is a chemical compound belonging to the anthraquinone family Anthraquinones are known for their wide range of applications, including dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. This reaction typically occurs in an aqueous medium with the presence of copper (II) and iron (II) salts . Another method involves the reaction of 1,4-diaminoanthraquinone-2-sulfonic acid with sodium cyanide in an alkaline solution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium cyanide and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted anthraquinones .
Applications De Recherche Scientifique
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying cellular processes.
Industry: The compound is used in the production of various industrial dyes and pigments.
Mécanisme D'action
The mechanism by which 1,4-diamino-9,10-dihydroanthracene-2-sulfonic acid exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that affect gene expression and cellular functions. Additionally, it can interact with proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diamino-2,3-dihydroanthracene-9,10-dione: This compound shares a similar structure but differs in its oxidation state and functional groups.
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Another similar compound with a bromine substituent, used in different synthetic applications.
Uniqueness
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid is unique due to its specific combination of amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .
Propriétés
Numéro CAS |
915372-68-8 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
1,4-diamino-9,10-dihydroanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H14N2O3S/c15-12-7-13(20(17,18)19)14(16)11-6-9-4-2-1-3-8(9)5-10(11)12/h1-4,7H,5-6,15-16H2,(H,17,18,19) |
Clé InChI |
PQPCICFFLRPERG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC3=C1C(=CC(=C3N)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


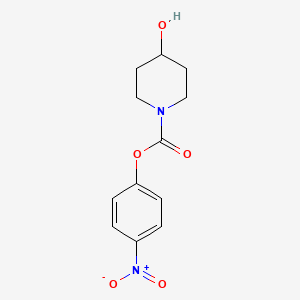
![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
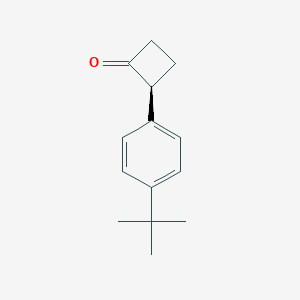
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
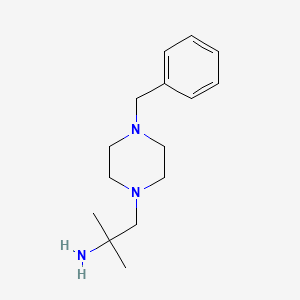
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
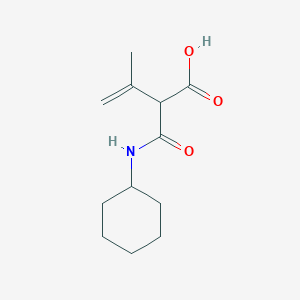
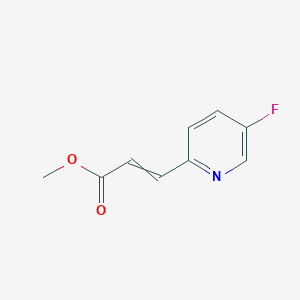
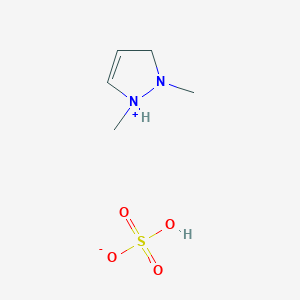
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
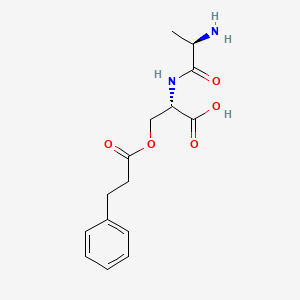
![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)
